7-Hydroxyfluphenazine

Dopamine D2 receptor Radioligand binding Phenothiazine metabolite pharmacology

7-Hydroxyfluphenazine (7-OHFLU, CAS 33098-48-5) is a phenolic phase-I metabolite of the phenothiazine antipsychotic fluphenazine, identified as the major fluphenazine metabolite in dogs and rhesus monkeys. It belongs to the phenothiazine class (C22H26F3N3O2S, MW 453.52) and retains partial dopamine D2 receptor affinity, distinguishing it from other fluphenazine metabolites that are essentially inactive at dopaminergic sites.

Molecular Formula C22H26F3N3O2S
Molecular Weight 453.5 g/mol
CAS No. 33098-48-5
Cat. No. B030106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyfluphenazine
CAS33098-48-5
Synonyms10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol;  4-[3-[7-Hydroxy-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1-piperazineethanol; _x000B_SQ 11426; 
Molecular FormulaC22H26F3N3O2S
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2
InChIKeyXVCSDQAFEIGVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyfluphenazine (CAS 33098-48-5): Quantitatively Differentiated Phenothiazine Metabolite for Reference Standard and Pharmacological Research Procurement


7-Hydroxyfluphenazine (7-OHFLU, CAS 33098-48-5) is a phenolic phase-I metabolite of the phenothiazine antipsychotic fluphenazine, identified as the major fluphenazine metabolite in dogs and rhesus monkeys [1]. It belongs to the phenothiazine class (C22H26F3N3O2S, MW 453.52) and retains partial dopamine D2 receptor affinity, distinguishing it from other fluphenazine metabolites that are essentially inactive at dopaminergic sites [2]. The compound is principally procured as a certified reference standard for bioanalytical method development, therapeutic drug monitoring (TDM), ANDA quality control, and metabolic pathway studies [3].

7-Hydroxyfluphenazine (CAS 33098-48-5): Why Fluphenazine Sulfoxide, N4′-Oxide, or Other Phenothiazine Hydroxy-Metabolites Cannot Serve as Analytical or Pharmacological Surrogates


Substituting 7-hydroxyfluphenazine with fluphenazine sulfoxide (FLU-SO, CAS 1674-76-6), fluphenazine N4′-oxide (FLU-NO), or even 7-hydroxy metabolites of other phenothiazines (e.g., 7-hydroxychlorpromazine) introduces irreconcilable quantitative error in both analytical and pharmacological contexts. 7-OHFLU retains approximately 20% of fluphenazine's dopamine D2 receptor affinity, whereas FLU-SO and FLU-NO exhibit only 1–3% residual D2 binding [1]. In histamine H1 receptor systems, 7-OHFLU exhibits merely 10% of parent drug potency, while 7-hydroxy metabolites of chlorpromazine and perphenazine retain approximately 75% of their respective parent potencies—a 7.5-fold cross-class discrepancy [2]. In human plasma following oral fluphenazine administration, the mean 7-OHFLU-to-parent ratio is approximately 2.07, making it a dominant circulating analyte that must be chromatographically resolved from FLU-SO and FLU-NO in any validated bioanalytical method [3]. These quantitative divergences mean that pharmacopoeial impurity reference standards, metabolic pathway probes, and TDM calibrators cannot be interchanged without demonstrable loss of assay accuracy.

7-Hydroxyfluphenazine (CAS 33098-48-5): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs for Scientific Procurement Decisions


Dopamine D2 Receptor Affinity Retention: 7-OHFLU vs. Fluphenazine Sulfoxide and N4′-Oxide

In rat brain tissue radioligand binding assays, 7-hydroxyfluphenazine retains approximately 20% of the dopamine D2 receptor affinity of the parent drug fluphenazine. In stark contrast, the fluphenazine sulfoxide metabolite (FLU-SO) and fluphenazine N4′-oxide metabolite (FLU-NO) each retain only 1% to 3% of fluphenazine's D2 affinity [1]. This represents an approximately 7- to 20-fold difference in residual dopaminergic activity between 7-OHFLU and the other two principal metabolites.

Dopamine D2 receptor Radioligand binding Phenothiazine metabolite pharmacology

Dopamine D1 Receptor Affinity Differential: 7-OHFLU vs. Fluphenazine Sulfoxide and N4′-Oxide

At the dopamine D1 receptor, 7-hydroxyfluphenazine retains approximately 5% of fluphenazine's binding affinity. The fluphenazine sulfoxide (FLU-SO) and N4′-oxide (FLU-NO) metabolites are even weaker, retaining only 1% to 3% of parent drug D1 affinity [1]. This produces a D2/D1 affinity retention ratio of approximately 4:1 for 7-OHFLU (20% D2 vs. 5% D1), compared to a near-flat 1:1 to 3:1 ratio for FLU-SO and FLU-NO.

Dopamine D1 receptor Receptor binding selectivity Metabolite pharmacology

Histamine H1 Receptor Binding: Cross-Class Divergence Between 7-OHFLU and 7-Hydroxy Metabolites of Chlorpromazine and Perphenazine

In rat brain histamine H1 receptor binding assays using [3H]mepyramine as radioligand, 7-hydroxyfluphenazine exhibited only 10% of the potency of its parent drug fluphenazine. By contrast, the 7-hydroxy metabolites of chlorpromazine and perphenazine each retained approximately 75% of their respective parent drugs' H1 receptor binding potency [1]. This 7.5-fold cross-class divergence demonstrates that the pharmacological consequence of 7-hydroxylation is strongly scaffold-dependent and cannot be extrapolated across phenothiazine congeners.

Histamine H1 receptor Phenothiazine metabolite Cross-drug comparison

Steady-State Plasma Pharmacokinetics: 7-OHFLU-to-Parent Ratio Discriminates Oral from Depot Fluphenazine Administration

In schizophrenic patients receiving daily oral fluphenazine dihydrochloride (5, 10, or 20 mg/day), the mean steady-state plasma concentration ratio of 7-OHFLU to fluphenazine (7-OHFLU/FLU) was approximately 2.07 (±1.08, ±1.13, and ±0.82 across dose groups, respectively), indicating that the 7-hydroxy metabolite circulates at roughly twice the concentration of the parent drug [1]. In patients receiving intramuscular fluphenazine decanoate (5 mg), 7-OHFLU was quantifiable in only 64% of plasma samples, and the mean 7-OHFLU/FLU ratio dropped to 0.60 (±0.45), approximately 3.5-fold lower than the oral-administration ratio [1]. By comparison, fluphenazine sulfoxide levels were significantly higher than FLU levels under oral dosing but significantly lower under depot dosing [2].

Therapeutic drug monitoring Plasma pharmacokinetics Metabolite-to-parent ratio

Brain Tissue Distribution: 7-OHFLU Brain Levels vs. Fluphenazine Sulfoxide as the Dominant Brain Metabolite

In rats administered oral fluphenazine dihydrochloride (5–20 mg/kg/day for 15 days), fluphenazine sulfoxide (FLU-SO) was the predominant metabolite in brain regions, reaching 24% to 96% of fluphenazine concentrations. In contrast, 7-OHFLU and fluphenazine N4′-oxide (FLU-NO) brain levels were very low, ranging from only 1% to 20% of fluphenazine concentrations [1]. Extrapolating from this, the estimated relative 'activity factor' of all metabolites combined in brain was calculated to contribute less than 1% of fluphenazine's total neuropharmacologic activity [1].

Brain tissue distribution Blood-brain barrier penetration Neuropharmacokinetics

7-Hydroxyfluphenazine (CAS 33098-48-5): Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Bioanalytical Reference Standard for Fluphenazine TDM Assays Requiring Metabolite Resolution Across Oral and Depot Formulations

Given that the 7-OHFLU/FLU plasma ratio shifts from approximately 2.07 (oral) to approximately 0.60 (depot fluphenazine decanoate) [1], any validated LC-MS/MS or HPLC-UV therapeutic drug monitoring (TDM) method intended for both oral and long-acting injectable formulations must incorporate 7-hydroxyfluphenazine as a discrete calibration standard. Its low brain penetration (1–20% of parent drug levels) [2] further supports its use as a peripheral-metabolism marker distinguishable from the brain-accumulating fluphenazine sulfoxide. The validated RIA with <10% CV, 0.1 ng/mL sensitivity, and negligible cross-reactivity to fluphenazine and other metabolites [1] provides a benchmark for any replacement chromatographic method.

Pharmacological Probe for Residual Dopamine D2 Activity in Metabolite Contribution Studies

7-OHFLU is the only fluphenazine metabolite retaining quantifiable dopamine D2 receptor affinity (~20% of parent), compared to fluphenazine sulfoxide and N4′-oxide (1–3% of parent D2 affinity) [2]. This makes it the mandatory reference compound for any in vitro or ex vivo study designed to assess whether fluphenazine's total clinical efficacy or side-effect burden is partially attributable to active metabolites. The compound's sharply reduced histamine H1 potency (10% of parent, vs. 75% retained by 7-hydroxychlorpromazine) [3] further qualifies it for cross-phenothiazine comparative pharmacology examining the structural determinants of receptor selectivity.

ANDA Quality Control and Regulatory Impurity Profiling for Generic Fluphenazine Drug Products

7-Hydroxyfluphenazine is a known phase-I metabolite and potential impurity/degradant in fluphenazine drug substance and drug product formulations. Regulatory guidance for Abbreviated New Drug Applications (ANDAs) requires characterized reference standards for impurity profiling during method validation (AMV) and QC batch release [4]. The compound's well-defined physicochemical properties (melting point 164–166°C, MW 453.52, logP 3.95) , combined with its validated RIA and HPLC detectability in biological matrices dating back to 1976 [5], establish it as a pharmacopoeially relevant impurity standard that cannot be substituted with the 8-hydroxy isomer or the glucuronide conjugate without loss of chromatographic specificity.

Phase II Metabolism Studies Using 7-OHFLU as Defined Substrate for Glucuronidation and Sulfation Pathways

Purified 7-hydroxyfluphenazine has been demonstrated to serve as a direct substrate for rabbit hepatic microsomal UDP-glucuronosyltransferases, yielding 7-hydroxy-β-D-O-glucuronyl-fluphenazine in high yield (60%) after purification and recrystallization [6]. Additionally, 7-OHFLU sulfate conjugates have been definitively identified in rat bile following fluphenazine administration [7]. These data support procurement of 7-OHFLU as a defined phase-II substrate for in vitro metabolism studies, where its single phenolic hydroxyl group provides a simpler conjugation profile than the parent drug (which has both ring-hydroxylation and side-chain glucuronidation sites competing with <1% yield at the aliphatic position) [6].

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